Batrachotoxin

Catalog No.
S621022
CAS No.
23509-16-2
M.F
C31H42N2O6
M. Wt
538.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batrachotoxin

CAS Number

23509-16-2

Product Name

Batrachotoxin

IUPAC Name

1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Molecular Formula

C31H42N2O6

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1

InChI Key

ISNYUQWBWALXEY-XIPFQYRHSA-N

SMILES

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C

solubility

In water, 2.8 mg/L at 25 °C (est)

Synonyms

Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate)

Canonical SMILES

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C

Isomeric SMILES

CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C

The exact mass of the compound Batrachotoxin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.8 mg/l at 25 °c (est). It belongs to the ontological category of steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Batrachotoxin (BTX) is a highly lipophilic steroidal alkaloid and a potent activator of voltage-gated sodium channels (VGSCs) with an EC50 of approximately 1 µM. By binding to neurotoxin receptor Site 2, located in the inner pore region of the channel, BTX forces the channel into a persistently open state at resting membrane potentials. It achieves this by shifting the voltage dependence of activation in the hyperpolarizing direction (by -40 to -50 mV) and completely abolishing both fast and slow inactivation mechanisms [1]. In pharmacological procurement and assay development, BTX is primarily utilized as a full agonist to lock VGSCs in the open conformation. This irreversible modification provides the stable baseline measurements required for high-fidelity radioligand binding assays, single-channel electrophysiology, and the structural mapping of overlapping local anesthetic binding sites [2].

While buyers often consider Veratridine (VTD) or Aconitine as more accessible Site 2 VGSC activators, generic substitution compromises assay stability and data resolution in advanced electrophysiological workflows. Veratridine acts only as a partial agonist; it reduces single-channel conductance to approximately 4 pS and exhibits highly reversible binding kinetics upon washout [1]. This reversibility requires continuous, high-concentration perfusion of the toxin to maintain channel activation, increasing long-term assay costs and introducing baseline drift. Furthermore, because partial agonists fail to lock the entire channel population in the open state, they cannot reliably expose the inner pore for competitive binding studies with local anesthetics or antiarrhythmic drugs. Batrachotoxin’s practically irreversible binding ensures that channels remain permanently modified with high conductance, providing the strict stoichiometric control required for precision neuropharmacology [2].

Irreversible Channel Modification vs. Transient Activation

In voltage-clamp electrophysiology, the stability of the open-channel state is critical for extended recording sessions. Batrachotoxin binds practically irreversibly to VGSCs, maintaining persistent channel activation even after the removal of the toxin from the external bath. In direct contrast, Veratridine-induced effects are readily reversible upon superfusion with a drug-free external solution [1]. This irreversible binding profile of BTX eliminates the need for continuous toxin perfusion, preventing mechanical disturbances and volumetric shifts during sensitive patch-clamp recordings.

Evidence DimensionBinding reversibility upon washout
Target Compound DataPractically irreversible; persistent non-inactivating current maintained post-washout
Comparator Or BaselineVeratridine (Readily reversible; current decays upon drug-free superfusion)
Quantified Difference>95% retention of activation for BTX vs. rapid baseline return for VTD
ConditionsVoltage-clamp electrophysiology, mammalian cells expressing VGSCs

Irreversible binding allows researchers to lock channels open and then wash out the bath to apply secondary test compounds without losing the activated baseline.

Single-Channel Conductance Preservation

The utility of an ion channel activator in single-channel recordings depends heavily on the resulting amplitude of the current. Batrachotoxin acts as a full agonist, modifying the channel gating without drastically reducing the pore's intrinsic single-channel conductance. Veratridine, acting as a partial agonist, severely restricts ion flow through the open pore, reducing the single-channel conductance to approximately 4 pS [1]. The higher conductance maintained by BTX yields a higher signal-to-noise ratio, which is required for resolving rapid gating events and sub-conductance states in biophysical studies.

Evidence DimensionSingle-channel conductance (pS)
Target Compound DataMaintained high conductance (~16-20 pS, Full agonist profile)
Comparator Or BaselineVeratridine (~4 pS, partial agonist profile)
Quantified DifferenceBTX maintains near-native conductance, whereas VTD reduces it by >75%
ConditionsSingle-channel patch-clamp recordings

Higher single-channel conductance provides the necessary signal-to-noise ratio to accurately quantify ion channel biophysics and secondary drug blockages.

Molar Potency for Sustained Sodium Current Activation

Batrachotoxin is orders of magnitude more potent than alternative Site 2 activators. BTX achieves sustained VGSC activation with an EC50 of approximately 1 µM. In contrast, Veratridine requires significantly higher concentrations to achieve meaningful channel activation, often requiring 35 µM to 75 µM to elicit comparable macroscopic responses, and even then, it only acts as a partial agonist [1]. For procurement, this means that despite a higher cost per milligram, BTX offers improved reagent economy per assay well, while simultaneously preventing the off-target lipid bilayer perturbations associated with high-micromolar alkaloid concentrations.

Evidence DimensionEC50 for sustained Na+ current activation
Target Compound Data~1 µM
Comparator Or BaselineVeratridine (~35 µM to 75 µM)
Quantified Difference35- to 75-fold higher molar potency for BTX
ConditionsIn vitro electrophysiological and functional contraction assays

High potency reduces the required working concentration, minimizing solvent (DMSO/ethanol) artifacts and off-target membrane effects in sensitive cell-based assays.

Voltage-Dependence Shift for Assay Standardization

To study use-dependent channel blockers (like local anesthetics) without applying complex voltage-step protocols, the channels must be open at the resting membrane potential. Batrachotoxin achieves this by shifting the voltage for half-maximal activation (V_half) by approximately -40 to -50 mV in the hyperpolarizing direction, while simultaneously increasing the non-inactivating current fraction to ~60-100% [1]. This massive and stable shift allows researchers to perform steady-state binding assays (such as radioligand displacement) on polarized cells without the need for expensive voltage-clamp equipment, a feat that is highly inconsistent when using reversible, partial activators.

Evidence DimensionShift in voltage of half-maximal activation (ΔV_half)
Target Compound Data-40 to -50 mV shift
Comparator Or BaselineUnmodified native channels (Baseline)
Quantified Difference40-50 mV hyperpolarizing shift with elimination of fast inactivation
ConditionsHeterologous expression systems, steady-state activation protocols

Enables high-throughput, non-electrophysiological screening of sodium channel blockers by permanently opening channels at normal resting potentials.

High-Throughput Screening (HTS) of Local Anesthetics and Antiarrhythmics

Because BTX permanently locks VGSCs in the open state and shares overlapping molecular determinants with local anesthetics in the IVS6 transmembrane segment, it is a standard selection for competitive radioligand binding assays. It allows pharmaceutical developers to screen novel NaV blockers in high-throughput formats without requiring complex automated patch-clamp setups [1].

Single-Channel Biophysical Characterization

The full agonist property of BTX, which maintains high single-channel conductance unlike the partial agonist Veratridine, makes it the required choice for specific single-channel patch-clamp studies. It provides the necessary signal-to-noise ratio to characterize sub-conductance states, ion selectivity, and pore-blocker kinetics [2].

Structural Biology and Cryo-EM of Active-State VGSCs

The practically irreversible binding kinetics of BTX make it a highly suitable stabilizing ligand for structural biology. When attempting to crystallize or perform Cryo-EM on the open/active conformation of eukaryotic sodium channels, the transient binding of Veratridine fails to maintain a homogenous conformational population. BTX ensures the channels are locked in a uniform state for high-resolution imaging[2].

Purity

90 % ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Noncrystal

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

538.30428706 g/mol

Monoisotopic Mass

538.30428706 g/mol

Heavy Atom Count

39

LogP

log Kow = 3.86 (est)

UNII

TSG6XHX09R

Mechanism of Action

Batrachotoxin is a potent modulator of voltage-gated sodium channels, leading to irreversible depolarization of nerves and muscles, fibrillation, arrhythmias and eventually cardiac failure. Since its discovery, field researchers also reported numbness after their skin came into contact with this toxin. Intrigued by this phenomenon, we determined the effect of batrachotoxin on the voltage-gated sodium channel Nav1.8, which is considered to be a key player in nociception. As a result, we discovered that batrachotoxin profoundly modulates this channel: the inactivation process is severely altered, the voltage-dependence of activation is shifted towards more hyperpolarized potentials resulting in the opening of Nav1.8 at more negative membrane potentials and the ion selectivity is modified.
Batrachotoxin (BTX), from South American frogs of the genus Phyllobates, irreversibly activates voltage-gated sodium channels. Previous work demonstrated that a phenylalanine residue approximately halfway through pore-lining transmembrane segment IVS6 is a critical determinant of channel sensitivity to BTX. In this study, we introduced a series of mutations at this site in the Na(v)1.3 sodium channel, expressed wild-type and mutant channels in Xenopus laevis oocytes, and examined their sensitivity to BTX using voltage clamp recording. We found that substitution of either alanine or isoleucine strongly reduced channel sensitivity to toxin, whereas cysteine, tyrosine, or tryptophan decreased toxin action only modestly. These data suggest an electrostatic ligand-receptor interaction at this site, possibly involving a charged tertiary amine on BTX. We then used a mutant channel (mutant F1710C) with intermediate toxin sensitivity to examine the properties of the toxin-receptor reaction in more detail. In contrast to wild-type channels, which bind BTX almost irreversibly, toxin dissociation from mutant channels was rapid, but only when the channels were open, not when they were closed. These data suggest the closed activation gate trapped bound toxin. Although BTX dissociation required channel activation, it was, paradoxically, slowed by strong membrane depolarization, suggesting additional state-dependent and/or electrostatic influences on the toxin binding reaction. We propose that BTX moves to and from its receptor through the cytoplasmic end of the open ion-conducting pore, in a manner similar to that of quaternary local anesthetics like QX314.
The binding site for batrachotoxin, a lipid-soluble neurotoxin acting at Na+ channel receptor site 2, was localized using a photoreactive radiolabeled batrachotoxin derivative to covalently label purified and reconstituted rat brain Na+ channels. In the presence of the brevetoxin 1 from Ptychodiscus brevis and the pyrethroid RU51049, positive allosteric enhancers of batrachotoxin binding, a protein with an apparent molecular mass of 240 kDa corresponding to the Na+ channel alpha subunit was specifically covalently labeled. The region of the alpha subunit specifically photolabeled by the photoreactive batrachotoxin derivative was identified by antibody mapping of proteolytic fragments. Even after extensive trypsinization, and anti-peptide antibody recognizing an amino acid sequence adjacent to Na+ channel transmembrane segment IS6 was able to immunoprecipitate up to 70% of the labeled peptides. Analysis of a more complete digestion with trypsin or V8 protease indicated that the batrachotoxin receptor site is formed in part by a portion of domain I. The identification of a specifically immunoprecipitated photolabeled 7.3-kDa peptide containing transmembrane segment S6 from domain I restricted the site of labeling to residues Asn-388 to Glu-429 if V8 protease digestion was complete or Leu-380 to Glu-429 if digestion was incomplete. These results implicate the S6 transmembrane region of domain I of the Na+ channel alpha subunit as an important component of the batrachotoxin receptor site.
The steroidal neurotoxin (-)-batrachotoxin functions as a potent agonist of voltage-gated sodium ion channels (NaVs). Here we report concise asymmetric syntheses of the natural (-) and non-natural (+) antipodes of batrachotoxin, as well both enantiomers of a C-20 benzoate-modified derivative. Electrophysiological characterization of these molecules against NaV subtypes establishes the non-natural toxin enantiomer as a reversible antagonist of channel function, markedly different in activity from (-)-batrachotoxin. Protein mutagenesis experiments implicate a shared binding side for the enantiomers in the inner pore cavity of NaV. These findings motivate and enable subsequent studies aimed at revealing how small molecules that target the channel inner pore modulate NaV dynamics.
Batrachotoxins (BTX): Neurotoxin, activates sodium ion channels, digitalis (digitoxin)-like cardiotoxin, causes fibrillation and cardiac arrest. /from table/

Vapor Pressure

7.49X10-16 mm Hg at 25 °C (est)

Other CAS

23509-16-2

Wikipedia

Batrachotoxin

Methods of Manufacturing

The active principle steroidal alkaloid isolated from poison-dart (poison-arrow) frogs of the genus Phyllobates.
Batrachotoxin is a potent neurotoxin produced by the endangered Colombian poison dart frog and is an agonist of voltage-gated sodium ion channels (NaVs). /Authors/ developed a chemical synthesis of this molecule, denoted (-)-BTX, by taking advantage of a tin hydride-mediated radical cyclization to stitch together the polycyclic framework. Using an analogous route, they also prepared the non-natural mirror image, (+)-BTX. Conversely to the natural product, (+)-BTX antagonized NaVs.

General Manufacturing Information

Batrachotoxins (BTX): Streoidal alkaloids produced by certain Central and Souh American poison dart/arrow frogs (Dendrobates, Phyllobates). /from table/

Interactions

Two distinct types of local anesthetics (LAs) have previously been found to block batrachotoxin (BTX)-modified Na+ channels: type 1 LAs such as cocaine and bupivacaine interact preferentially with open channels, whereas type 2 LAs, such as benzocaine and tricaine, with inactivated channels. Herein, we describe our studies of a third type of LA, represented by tetracaine as a dual blocker that binds strongly with closed channels but also binds to a lesser extent with open channels when the membrane is depolarized. Enhanced inactivation of BTX-modified Na+ channels by tetracaine was determined by steady-state inactivation measurement and by the dose-response curve. The 50% inhibitory concentration (IC50) was estimated to be 5.2 microM at -70 mV, where steady-state inactivation was maximal, with a Hill coefficient of 0.98 suggesting that one tetracaine molecule binds with one inactivated channel. Tetracaine also interacted efficiently with Na+ channels when the membrane was depolarized; the IC50 was estimated to be 39.5 microM at +50 mV with a Hill coefficient of 0.94. Unexpectedly, charged tetracaine was found to be the primary active form in the blocking of inactivated channels. In addition, external Na+ ions appeared to antagonize the tetracaine block of inactivated channels. Consistent with these results, N-butyl tetracaine quaternary ammonium, a permanently charged tetracaine derivative, remained a strong inactivation enhancer. Another derivative of tetracaine, 2-(di-methylamino) ethyl benzoate, which lacked a 4-butylamino functional group on the phenyl ring, elicited block that was approximately 100-fold weaker than that of tetracaine. We surmise that 1) the binding site for inactivation enhancers is within the Na+ permeation pathway, 2) external Na+ ions antagonize the block of inactivation enhancers by electrostatic repulsion, 3) the 4-butylamino functional group on the phenyl ring is critical for block and for the enhancement of inactivation, and 4) there are probably overlapping binding sites for both inactivation enhancers and open-channel blockers within the Na+ pore
PURPOSE: To investigate the response to general anesthetics of different sodium-channel subtypes, we examined the effects of pentobarbital, a close thiopental analogue, on single sodium channels from human skeletal muscle and compared them to existing data from human brain and human ventricular muscle channels. METHODS: Sodium channels from a preparation of human skeletal muscle were incorporated into planar lipid bilayers, and the steady-state behavior of single sodium channels and their response to pentobarbital was examined in the presence of batrachotoxin, a sodium-channel activator. Single-channel currents were recorded before and after the addition of pentobarbital (0.34-1.34 mM). RESULTS: In symmetrical 500 mM NaCl, human skeletal muscle sodium channels had an averaged single-channel conductance of 21.0 +/- 0.6 pS, and the channel fractional open time was 0.96 +/- 0.04. The activation midpoint potential was -96.2 +/- 1.6 mV. Extracellular tetrodotoxin blocked the channel with a half-maximal concentration (k1/2) of 60 nM at 0 mV. Pentobarbital reduced the time-averaged conductance of single skeletal muscle sodium channels in a concentration-dependent manner (inhibitory concentration 50% [IC50] = 0.66 mM). The steady-state activation was shifted to more hyperpolarized potentials (-16.7 mV at 0.67 mM pentobarbital). CONCLUSION: In the planar lipid bilayer system, skeletal muscle sodium channels have some electrophysiological properties that are significantly different compared with those of sodium channels from cardiac or from central nervous tissue. In contrast to the control data, these different human sodium channel subtypes showed the same qualitative and quantitative response to the general anesthetic pentobarbital. The implication of these effects for overall anesthesia will depend on the role the individual channels play within their neuronal networks, but suppression of both central nervous system and peripheral sodium channels may add to general anesthetic effects
We have investigated the action of procainamide on batrachotoxin (BTX)-activated sodium channels from bovine heart and rat skeletal muscle. When applied to the intracellular side, procainamide induced rapid, open-channel block. We estimated rate constants using amplitude distribution analysis. Membrane depolarization increased the blocking rate and slowed unblock. The rate constants were similar in both magnitude and voltage dependence for cardiac and skeletal muscle channels. Qualitatively, this block resembled the fast open-channel block by lidocaine, but procainamide was about sevenfold less potent. Molecular modeling suggests that the difference in potency between procainamide and lidocaine might arise from the relative orientation of their aromatic rings, or from differences in the structure of the aryl-amine link. For the cardiac channels, procainamide reduced the frequency of transitions to a long-lived closed state which shows features characteristic of inactivation. Mean durations of kinetically identified closed states were not affected. The degree of fast block and of inhibition of the slow closures were correlated. Internally applied QX-314, a lidocaine derivative and also a fast blocker, produced a similar effect. Thus, drug binding to the fast blocking site appears to inhibit inactivation in BTX-activated cardiac channels.
The purpose of the present study was to examine the characteristics of Na+ channel modification by batrachotoxin (BTX) in cardiac cells, including changes in channel gating and kinetics as well as susceptibility to block by local anesthetic agents. We used the whole cell configuration of the patch clamp technique to measure Na+ current in guinea pig myocytes. Extracellular Na+ concentration and temperature were lowered (5-10 mM, 17 degrees C) in order to maintain good voltage control. Our results demonstrated that 1) BTX modifies cardiac INa, causing a substantial steady-state (noninactivating) component of INa, 2) modification of cardiac Na+ channels by BTX shifts activation to more negative potentials and reduces both maximal gNa and selectivity for Na+; 3) binding of BTX to its receptor in the cardiac Na+ channel reduces the affinity of local anesthetics for their binding site; and 4) BTX-modified channels show use-dependent block by local anesthetics. The reduced blocking potency of local anesthetics for BTX-modified Na+ channels probably results from an allosteric interaction between BTX and local anesthetics for their respective binding sites in the Na+ channel. Our observations that use-dependent block by local anesthetics persists in BTX-modified Na+ channels suggest that this form of extra block can occur in the virtual absence of the inactivated state. Thus, the development of use-dependent block appears to rely primarily on local anesthetic binding to activated Na+ channels under these conditions.
For more Interactions (Complete) data for Batrachotoxin (6 total), please visit the HSDB record page.

Dates

Last modified: 04-15-2024

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